3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one
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Overview
Description
3-(Butoxymethyl)-2-oxaspiro[45]decan-1-one is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, blocking its activity and preventing the necroptosis pathway from being activated.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one stands out due to its butoxymethyl group, which imparts unique chemical properties and potential biological activities. Compared to other spirocyclic compounds, it offers distinct reactivity and interaction profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
62668-48-8 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3-(butoxymethyl)-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-9-16-11-12-10-14(13(15)17-12)7-5-4-6-8-14/h12H,2-11H2,1H3 |
InChI Key |
TXJHSVWXXZZZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CC2(CCCCC2)C(=O)O1 |
Origin of Product |
United States |
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